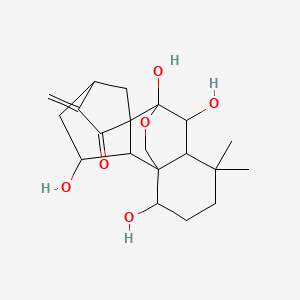
Lasiodonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La lasiodonine est un composé diterpénoïde isolé de la plante Isodon lasiocarpus. Elle est connue pour sa structure complexe et ses importantes activités biologiques. La formule moléculaire de la lasiodonine est C20H28O6, et sa masse moléculaire est de 364,43 g/mol . Ce composé fait partie des diterpénoïdes ent-kaurane, une classe de produits naturels possédant des propriétés pharmacologiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La lasiodonine est principalement obtenue par extraction à partir de sources naturelles, plus précisément des feuilles d'Isodon lasiocarpus . Le processus d'extraction implique généralement une extraction par solvant suivie de techniques de purification chromatographique telles que la chromatographie sur colonne.
Méthodes de production industrielle
Le processus d'extraction implique l'utilisation de solvants organiques tels que le méthanol ou l'éthanol pour extraire le composé de la matière végétale, suivi d'étapes de purification pour isoler le composé pur .
Analyse Des Réactions Chimiques
Types de réactions
La lasiodonine subit diverses réactions chimiques, notamment :
Oxydation : La lasiodonine peut être oxydée pour former différents dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la lasiodonine.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule de lasiodonine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés ou carboxylés, tandis que la réduction peut donner des alcools ou des alcanes .
Applications de la recherche scientifique
Chimie : La lasiodonine est utilisée comme composé modèle pour étudier le comportement chimique des diterpénoïdes.
Mécanisme d'action
Le mécanisme d'action de la lasiodonine implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibe la croissance des cellules cancéreuses en induisant l'apoptose et en inhibant la prolifération cellulaire. La lasiodonine cible des voies de signalisation spécifiques impliquées dans la survie cellulaire et l'apoptose, telles que les voies PI3K/Akt et MAPK . De plus, elle présente des effets anti-inflammatoires en modulant la production de cytokines pro-inflammatoires .
Applications De Recherche Scientifique
Chemistry: Lasiodonin is used as a model compound for studying the chemical behavior of diterpenoids.
Mécanisme D'action
The mechanism of action of Lasiodonin involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound targets specific signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways . Additionally, it exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
La lasiodonine est structurellement similaire à d'autres diterpénoïdes ent-kaurane, tels que l'oridonine et l'enmein . Elle possède des caractéristiques uniques qui la distinguent de ces composés :
Conclusion
La lasiodonine est un composé diterpénoïde fascinant qui présente un potentiel important dans divers domaines scientifiques. Sa structure unique et ses diverses activités biologiques en font un composé précieux pour la recherche et les applications thérapeutiques potentielles. Des études supplémentaires sont nécessaires pour comprendre pleinement ses mécanismes d'action et explorer son potentiel dans les applications industrielles.
Propriétés
IUPAC Name |
3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)
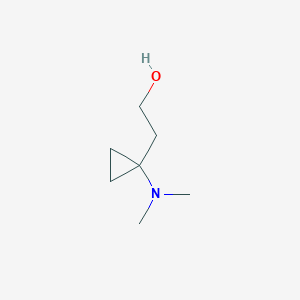


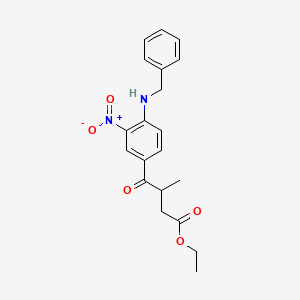
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)
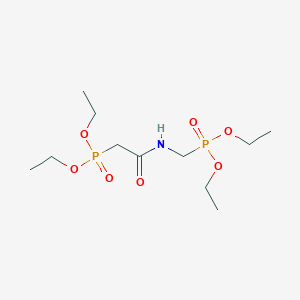
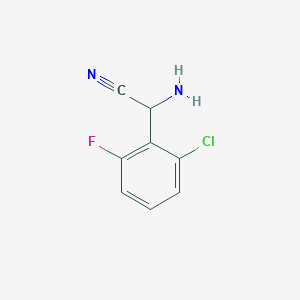
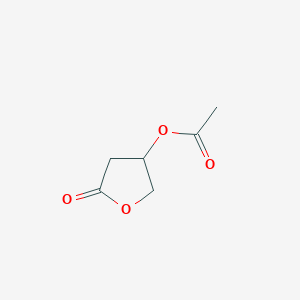
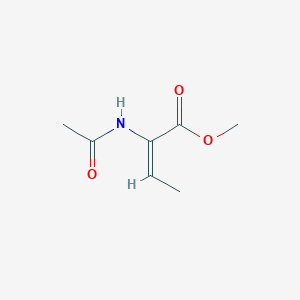


![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
